

The Antiviral Potential of Ganoderma Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *12 β -Hydroxyganoderenic acid B*

Cat. No.: B15572564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

While specific research on the antiviral effects of **12 β -Hydroxyganoderenic acid B** is not currently available in the public domain, a significant body of evidence highlights the broad-spectrum antiviral activities of other triterpenoids isolated from Ganoderma species, commonly known as Reishi or Lingzhi mushrooms. This technical guide consolidates the existing scientific literature on the antiviral properties of these related compounds, providing a foundational resource for investigating the potential of novel ganoderic acids, including **12 β -Hydroxyganoderenic acid B**. The information presented herein, including quantitative data, detailed experimental protocols, and elucidated mechanisms of action, is intended to guide future research and drug development efforts in this promising area.

Introduction to Ganoderma Triterpenoids

Ganoderma lucidum and other species of the Ganoderma genus are medicinal mushrooms with a long history of use in traditional Asian medicine. Their therapeutic properties are attributed to a diverse array of bioactive compounds, most notably polysaccharides and triterpenoids. The triterpenoids, particularly ganoderic acids, are highly oxygenated lanostane-type triterpenes that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.^{[1][2]} This guide focuses specifically on their antiviral potential.

Quantitative Antiviral Data

The antiviral activity of various Ganoderma triterpenoids has been quantified against several human pathogens. The following tables summarize the available inhibitory concentration (IC50) and effective concentration (EC50) data.

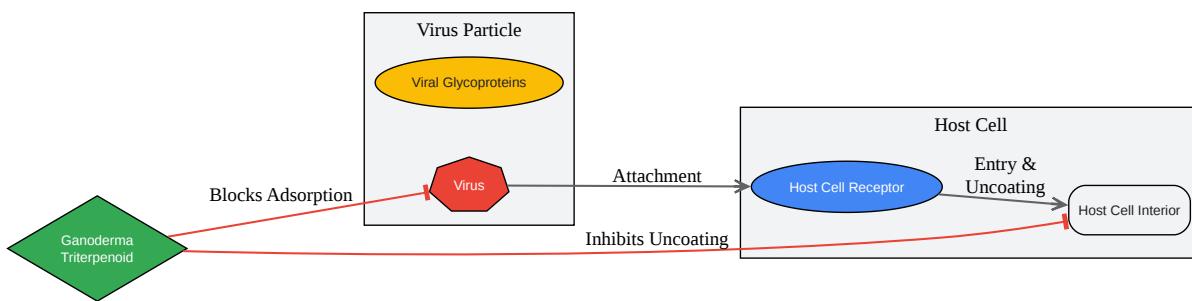
Table 1: Inhibitory Activity of Ganoderma Triterpenoids against HIV-1 Protease

Compound	IC50 (μM)	Virus/Target	Reference
Ganoderic Acid B	170	HIV-1 Protease	[2]
Ganoderiol B	170	HIV-1 Protease	[3]
Ganoderic Acid C1	170 - 230	HIV-1 Protease	[3]
Ganoderiol F	20 - 40	HIV-1 Protease	[4]
Ganodermanontriol	20 - 90	HIV-1 Protease	[5]
Ganoderic Acid β	20 - 90	HIV-1 Protease	[5]
Ganolucidic Acid A	20 - 90	HIV-1 Protease	[5]
Ganoderic Acid GS-2	20 - 40	HIV-1 Protease	[4]
20-Hydroxylucidenic Acid N	20 - 40	HIV-1 Protease	[4]
20(21)-Dehydrolucidenic Acid N	20 - 40	HIV-1 Protease	[4]
Ganomycin B	1.0 μg/mL	HIV-1 Protease	[6]
Ganomycin I	7.5 μg/mL	HIV-1 Protease	[6]

Table 2: Inhibitory Activity of Ganoderma Triterpenoids against Influenza Neuraminidase

Compound	IC50 (µM)	Virus/Target	Reference
Ganoderic Acid T-Q	5.6 ± 1.9	H1N1 Neuraminidase	[1]
Ganoderic Acid T-Q	1.2 ± 1.0	H5N1 Neuraminidase	[1]
Ganoderic Acid TR	4.6 ± 1.7	H1N1 Neuraminidase	[1][7]
Ganoderic Acid TR	10.9 ± 6.4	H5N1 Neuraminidase	[1][7]

Table 3: Antiviral Activity of Ganoderma Triterpenoids against Other Viruses


Compound/Extract	Activity	Virus	Reference
Ganoderic Acid (mixture)	80% inhibition of HBsAg, 56% inhibition of HBeAg at 8 µg/mL	Hepatitis B Virus (HBV)	
Ganoderiol F	IC (100% inhibitory concentration) = 7.8 µg/mL	HIV-1	[3]
Ganodermanontriol	IC (100% inhibitory concentration) = 7.8 µg/mL	HIV-1	[3]
Lanosta-7,9(11),24-trien-3-one,15;26-dihydroxy (GLTA)	Significant anti-EV71 activity	Enterovirus 71 (EV71)	[1][6]
Ganoderic Acid Y (GLTB)	Significant anti-EV71 activity	Enterovirus 71 (EV71)	[1][6]

Mechanisms of Antiviral Action

Ganoderma triterpenoids exert their antiviral effects through various mechanisms, targeting different stages of the viral life cycle.

Inhibition of Viral Entry and Uncoating

Several studies have shown that ganoderic acids can prevent the initial stages of viral infection. For instance, Lanosta-7,9(11),24-trien-3-one,15;26-dihydroxy (GLTA) and Ganoderic acid Y (GLTB) have been shown to block the adsorption of Enterovirus 71 (EV71) to host cells.[1][6] Molecular docking studies suggest that these compounds may bind to a hydrophobic pocket in the viral capsid protein, thereby inhibiting the uncoating process necessary for the release of the viral genome.[1]

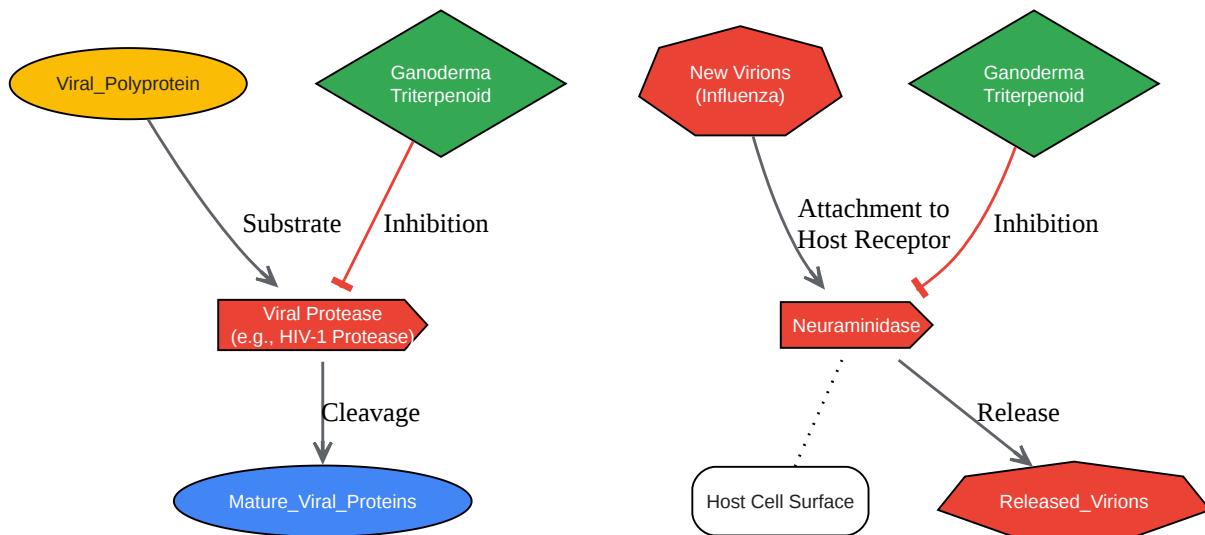

[Click to download full resolution via product page](#)

Figure 1: Inhibition of Viral Entry and Uncoating.

Inhibition of Viral Enzymes

A primary mechanism of action for many antiviral drugs is the inhibition of essential viral enzymes. Ganoderma triterpenoids have been shown to inhibit key viral proteases and neuraminidase.

- **HIV-1 Protease:** This enzyme is crucial for the maturation of new viral particles. Several ganoderic acids, including Ganoderic Acid B, Ganoderol F, and Ganodermanontriol, have demonstrated inhibitory activity against HIV-1 protease.[2][3][5]
- **Influenza Neuraminidase:** This enzyme is required for the release of newly formed influenza virus particles from the host cell. Ganoderic acids T-Q and TR are effective inhibitors of influenza A neuraminidase from both H1N1 and H5N1 subtypes.[1][7]

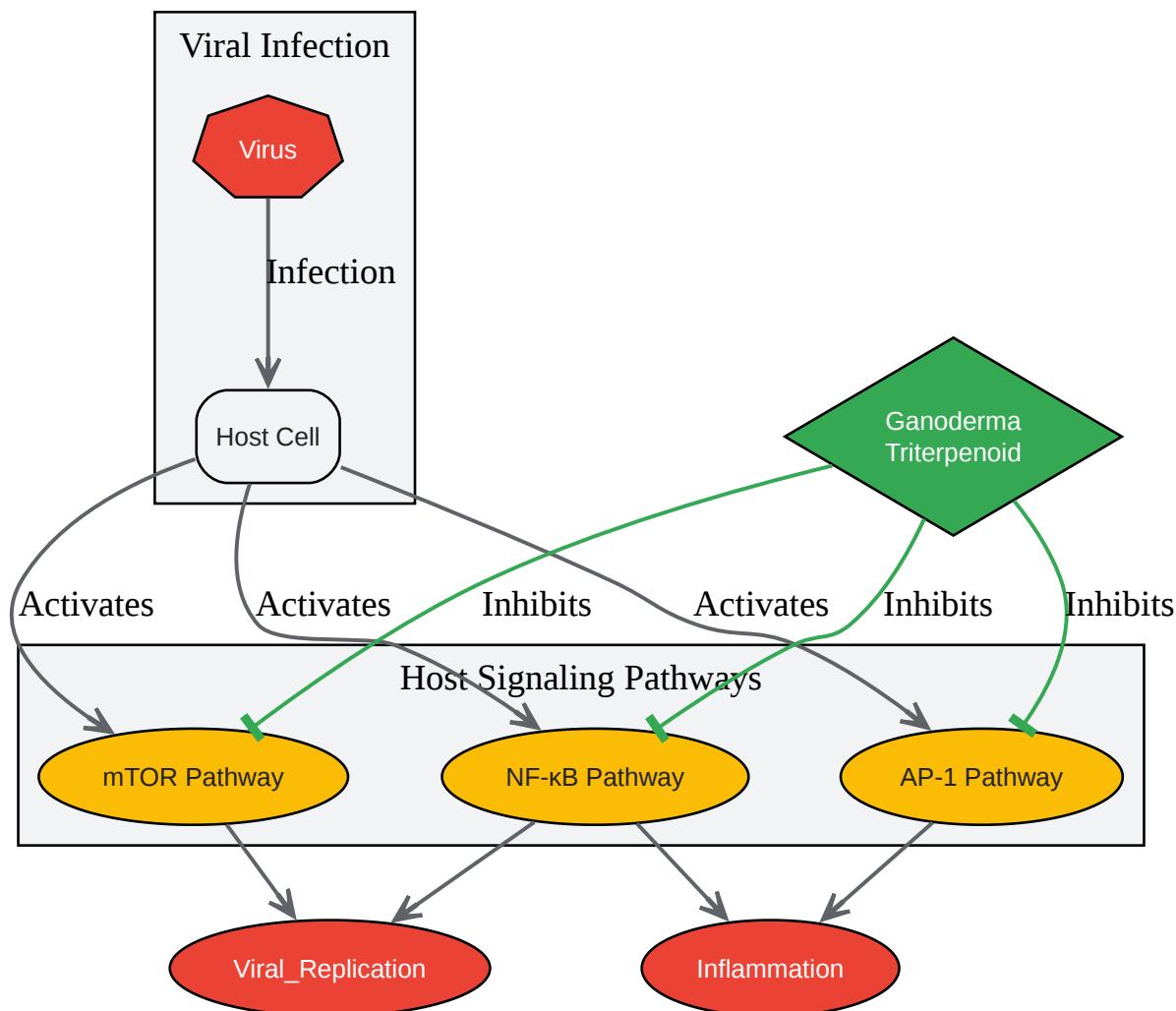

[Click to download full resolution via product page](#)

Figure 2: Inhibition of Viral Enzymes.

Modulation of Host Signaling Pathways

Recent research suggests that ganoderic acids can also exert antiviral effects by modulating host cellular signaling pathways that are often hijacked by viruses for their replication.

- **mTOR and p53 Pathways:** A study on Ganoderic Acid Me demonstrated its ability to alter the expression of genes associated with the mTOR and p53 signaling pathways in a Sendai virus infection model.[7] The mTOR pathway is a central regulator of cell growth and metabolism and is often manipulated by viruses to support their replication.[8][9] The p53 pathway is a critical tumor suppressor pathway that can also be involved in the cellular response to viral infection.
- **NF-κB and AP-1 Signaling:** Ganoderic acids have been shown to inhibit the activation of NF-κB and AP-1, key transcription factors that regulate inflammatory responses.[5][10][11][12] Many viruses activate the NF-κB pathway to promote their replication and to create a pro-inflammatory environment that can aid in viral spread.[13] By inhibiting this pathway, ganoderic acids may indirectly limit viral replication and associated inflammation.

[Click to download full resolution via product page](#)

Figure 3: Modulation of Host Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of Ganoderma triterpenoids.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is not toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.

- Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.
- Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
- Materials:
 - 96-well cell culture plates
 - Host cells (e.g., Vero, HepG2, RD cells)
 - Cell culture medium (e.g., DMEM with 10% FBS)
 - Test compound (dissolved in a suitable solvent like DMSO)
 - MTT solution (5 mg/mL in PBS)
 - Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
 - Microplate reader
- Procedure:
 - Cell Seeding: Seed host cells into a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours.
 - Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the dilutions to the wells containing the cells. Include a vehicle control (solvent only) and a cell-only control.
 - Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
 - MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using a non-linear regression analysis.

Antiviral Assays

- Objective: To determine the concentration of the test compound that reduces the number of viral plaques by 50% (EC50).
- Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by a lytic virus.
- Procedure:
 - Cell Monolayer: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
 - Virus-Compound Incubation: Pre-incubate a known titer of virus with serial dilutions of the test compound for 1 hour at 37°C.
 - Infection: Infect the cell monolayers with the virus-compound mixtures.
 - Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
 - Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.
 - Incubation: Incubate the plates for several days until plaques are visible.
 - Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
 - Plaque Counting: Count the number of plaques in each well.
 - Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

- Objective: To determine the EC50 of a compound by measuring the inhibition of virus-induced cell death.
- Procedure:
 - Cell Seeding: Seed host cells in a 96-well plate.
 - Infection and Treatment: Infect the cells with a low multiplicity of infection (MOI) of the virus and simultaneously add serial dilutions of the test compound.
 - Incubation: Incubate the plate until CPE is observed in the virus control wells.
 - Quantification of Cell Viability: Measure cell viability using a method like the MTT assay or by staining with crystal violet.
 - Data Analysis: Calculate the percentage of CPE inhibition for each concentration. The EC50 value is determined from the dose-response curve.
- Objective: To determine the IC50 of a compound against HIV-1 protease.
- Principle: This is a cell-free enzymatic assay that measures the cleavage of a specific substrate by recombinant HIV-1 protease.
- Procedure:
 - Reaction Mixture: In a microplate, combine recombinant HIV-1 protease, a specific fluorogenic or chromogenic substrate, and serial dilutions of the test compound in a suitable buffer.
 - Incubation: Incubate the reaction mixture at 37°C for a defined period.
 - Signal Detection: Measure the fluorescence or absorbance generated by the cleavage of the substrate.
 - Data Analysis: Calculate the percentage of protease inhibition for each concentration compared to the no-inhibitor control. The IC50 value is determined from the dose-response curve.

- Objective: To determine the IC₅₀ of a compound against influenza neuraminidase.
- Principle: This is a cell-free enzymatic assay that measures the cleavage of a fluorogenic substrate (e.g., MUNANA) by neuraminidase.
- Procedure:
 - Reaction Mixture: In a microplate, combine the neuraminidase-containing virus or recombinant enzyme, the fluorogenic substrate MUNANA, and serial dilutions of the test compound.
 - Incubation: Incubate the plate at 37°C.
 - Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbellifерone) at appropriate excitation and emission wavelengths.
 - Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration. The IC₅₀ value is determined from the dose-response curve.

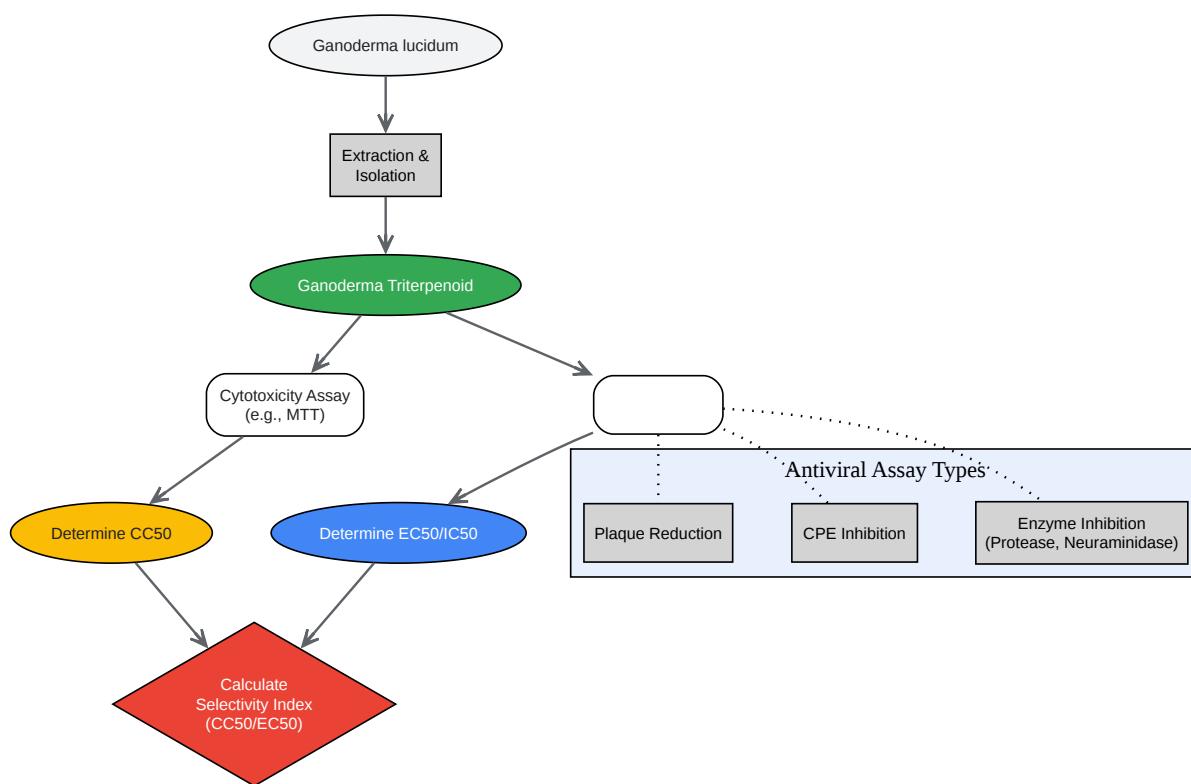

[Click to download full resolution via product page](#)

Figure 4: General Experimental Workflow.

Conclusion and Future Directions

The existing body of research strongly supports the potential of Ganoderma triterpenoids as a source of novel antiviral agents. Their diverse mechanisms of action, including the inhibition of viral entry, interference with essential viral enzymes, and modulation of host signaling pathways, make them attractive candidates for further investigation.

While no specific data is yet available for **12 β -Hydroxyganoderenic acid B**, this guide provides a comprehensive framework for its evaluation. Future research should focus on:

- Isolation and Characterization: Isolation of **12 β -Hydroxyganoderenic acid B** in sufficient quantities for biological testing.

- In Vitro Antiviral Screening: Screening against a broad panel of viruses using the protocols outlined in this guide.
- Mechanism of Action Studies: Elucidation of its specific antiviral mechanism(s).
- In Vivo Efficacy and Safety: Evaluation of its therapeutic potential and safety profile in relevant animal models.

The exploration of Ganoderma triterpenoids represents a promising frontier in the search for new and effective antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antiviral effects of two Ganoderma lucidum triterpenoids against enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Ganoderma lucidum: A potential source to surmount viral infections through β -glucans immunomodulatory and triterpenoids antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Enterovirus 71 Agents of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of infection by inhibiting mTOR pathway is associated with reversed repression of type I interferon by porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of mTORC1 Signaling Pathway by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- To cite this document: BenchChem. [The Antiviral Potential of Ganoderma Triterpenoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572564#antiviral-effects-of-12-hydroxyganoderic-acid-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com